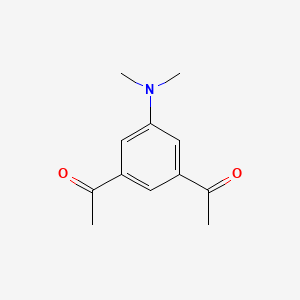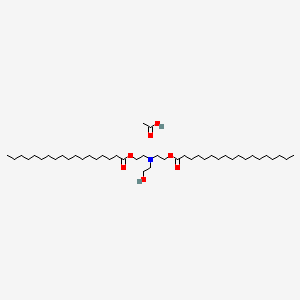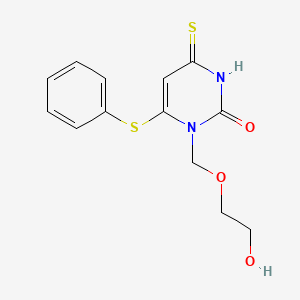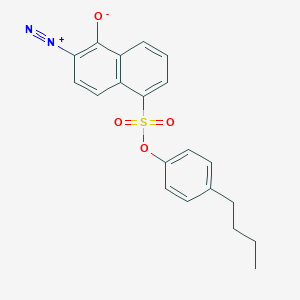![molecular formula C10H8N4O2 B12677594 4H-[1,2,4]Triazolo[3,4-c][1,4]benzoxazine-1-carboxamide CAS No. 93299-79-7](/img/structure/B12677594.png)
4H-[1,2,4]Triazolo[3,4-c][1,4]benzoxazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-[1,2,4]Triazolo[3,4-c][1,4]benzoxazine-1-carboxamide is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-[1,2,4]Triazolo[3,4-c][1,4]benzoxazine-1-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzoxazole with hydrazine derivatives, followed by cyclization with ortho esters or other suitable reagents . The reaction conditions often require acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of continuous flow reactors and automated synthesis systems to scale up the production while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
4H-[1,2,4]Triazolo[3,4-c][1,4]benzoxazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the triazole ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while substitution reactions can introduce various functional groups onto the triazole ring .
Scientific Research Applications
4H-[1,2,4]Triazolo[3,4-c][1,4]benzoxazine-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4H-[1,2,4]Triazolo[3,4-c][1,4]benzoxazine-1-carboxamide involves its interaction with specific molecular targets. The triazole ring can bind to enzyme active sites, inhibiting their activity. This compound may also interact with DNA or RNA, affecting their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Known for its diverse pharmacological activities, including anticancer and antimicrobial properties.
1,2,4-Triazolo[4,3-c]quinazolines: Exhibits cytotoxic activity against various cancer cell lines.
6,7-Dihydro-5H-benzo[c]-1,2,4-triazolo[3,4-a]azepines: Used in medicinal chemistry for their psychotropic and tranquilizing effects.
Uniqueness
Its ability to undergo various chemical reactions and its potential therapeutic properties make it a valuable compound in both research and industrial applications .
Properties
CAS No. |
93299-79-7 |
|---|---|
Molecular Formula |
C10H8N4O2 |
Molecular Weight |
216.20 g/mol |
IUPAC Name |
4H-[1,2,4]triazolo[3,4-c][1,4]benzoxazine-1-carboxamide |
InChI |
InChI=1S/C10H8N4O2/c11-9(15)10-13-12-8-5-16-7-4-2-1-3-6(7)14(8)10/h1-4H,5H2,(H2,11,15) |
InChI Key |
ZKXLEOCHYVQMEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=NN=C(N2C3=CC=CC=C3O1)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


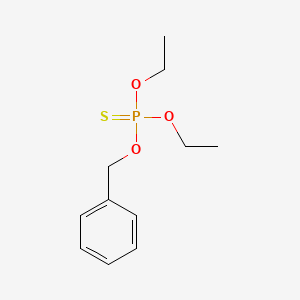
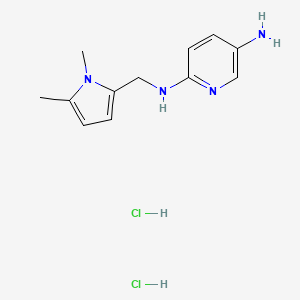
![3,3-Dimethylbicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B12677530.png)
